N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that it may have a broad range of effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the intermediate 5-(4-methylphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-4-11(17)14-13-16-15-12(18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZTXRZVSKFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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